molecular formula C7H3Cl2F3O B1404609 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene CAS No. 1404193-69-6

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Cat. No. B1404609
CAS RN: 1404193-69-6
M. Wt: 231 g/mol
InChI Key: CGKUTBAKAUREBJ-UHFFFAOYSA-N
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Description

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene (1-Cl-4-Cl(DF)-M-2-F-Bz) is an organic compound that has been studied extensively in recent years. It is a member of the family of halogenated aromatic compounds known as chloro-difluoromethoxy-benzenes (CDMBs). It has been found to be a versatile compound with a wide range of applications in scientific research and industrial processes.

Scientific Research Applications

1-Cl-4-Cl(DF)-M-2-F-Bz has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and reactivity of halogenated aromatic compounds. It has also been used as a reagent in organic synthesis. Additionally, 1-Cl-4-Cl(DF)-M-2-F-Bz has been used in the development of new drugs and pesticides.

Mechanism of Action

The mechanism of action of 1-Cl-4-Cl(DF)-M-2-F-Bz is not fully understood. However, it is thought to interact with certain proteins and enzymes in the body, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
1-Cl-4-Cl(DF)-M-2-F-Bz has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs and other substances in the body. Additionally, 1-Cl-4-Cl(DF)-M-2-F-Bz has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The primary advantage of using 1-Cl-4-Cl(DF)-M-2-F-Bz in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, and it can be used as a model compound to study the structure and reactivity of halogenated aromatic compounds. However, 1-Cl-4-Cl(DF)-M-2-F-Bz is a hazardous substance, and it should be handled with care. Additionally, it is expensive and can be difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for 1-Cl-4-Cl(DF)-M-2-F-Bz research. These include further exploration of its biochemical and physiological effects, development of new synthetic methods for its production, and further development of its potential applications in drug and pesticide development. Additionally, further study of its mechanism of action could lead to the development of new drugs and treatments. Finally, further study of its structure and reactivity could lead to the development of new materials and products.

properties

IUPAC Name

1-chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)10)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKUTBAKAUREBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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